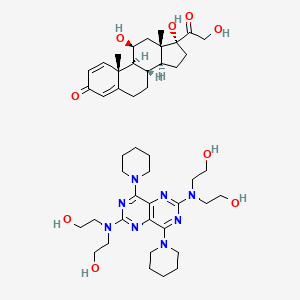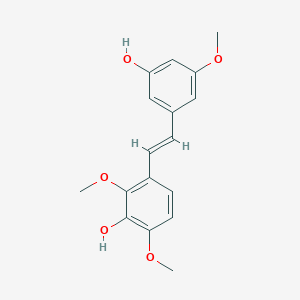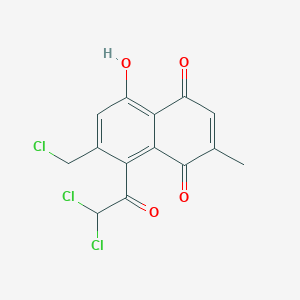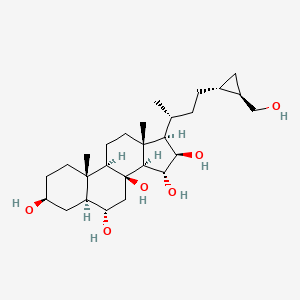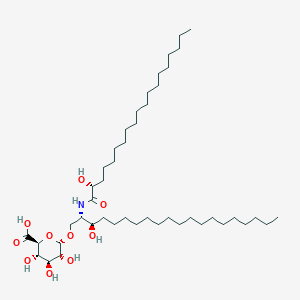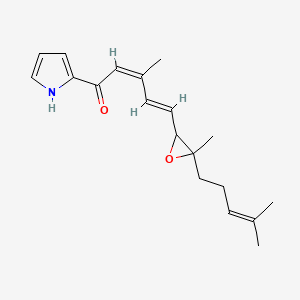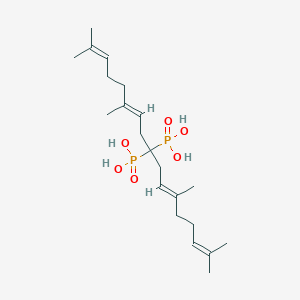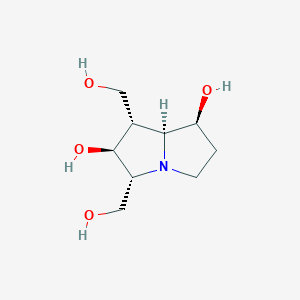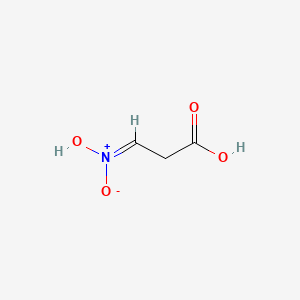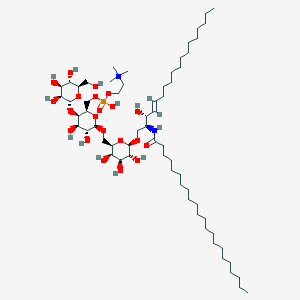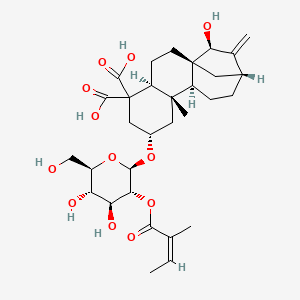
Sylviside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sylviside is a natural product found in Omalotheca sylvatica and Gnaphalium sylvaticum with data available.
Aplicaciones Científicas De Investigación
Cytotoxicity and Multidrug Resistance Reversal
Sylviside, a diterpene glucoside derivative isolated from Gnaphalium sylvaticum, has been evaluated for its cytotoxic effects and potential in reversing multidrug resistance in cancer cells. It showed weak cytotoxicity against HeLa WT (human epitheloid cervical carcinoma) cells and was assessed for its capability to affect multidrug resistance in HeLa cells overexpressing MDR1 (Konopleva et al., 2006).
Environmental Reclamation
Sylviside has also been involved in environmental applications, particularly in land reclamation. In a project involving Valley Gravel Sales Ltd., GVRD Parks, GVRD Biosolids Recycling, and Sylviside Environmental, it was used in the reclamation of a gravel pit. This transformation utilized biosolids and compost as a soil amendment to assist in vegetation establishment over the site, indicating its potential in ecological restoration and land-use management (Ham et al., 2000).
Implications in Neurobiology
Additionally, sylviside's impact extends to neurobiology. For instance, syringaresinol, a related compound, has been studied for its effects on excitatory synaptic transmission in the hippocampus. This research demonstrates the substance's ability to modulate presynaptic mechanisms, potentially influencing neurological functions and disorders (Cho et al., 2018).
Propiedades
Nombre del producto |
Sylviside |
|---|---|
Fórmula molecular |
C31H44O12 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
(1R,4S,7S,9S,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(Z)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C31H44O12/c1-5-14(2)25(36)43-23-22(34)21(33)18(13-32)42-26(23)41-17-11-29(4)19-7-6-16-10-30(19,24(35)15(16)3)9-8-20(29)31(12-17,27(37)38)28(39)40/h5,16-24,26,32-35H,3,6-13H2,1-2,4H3,(H,37,38)(H,39,40)/b14-5-/t16-,17+,18-,19+,20+,21-,22+,23-,24+,26-,29+,30-/m1/s1 |
Clave InChI |
PUCBVOBXLMBRDL-IVURCJJDSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)O)O |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)O)O |
Sinónimos |
sylviside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



